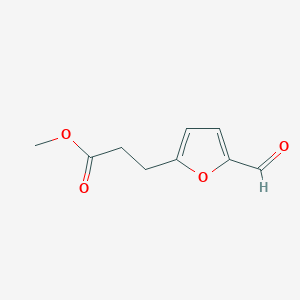![molecular formula C15H9ClF6N2 B2657090 N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-3-(trifluoromethyl)aniline CAS No. 303997-71-9](/img/structure/B2657090.png)
N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-3-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-3-(trifluoromethyl)aniline” is also known as Fluopyram . It is a broad-spectrum fungicide used as a foliar application and as a seed treatment to control various diseases. It also has nematicide activity . It is used to control pests such as Botrytis, Powdery mildew, and Fusarium virguliforme . It is used in crops like potatoes, sugarbeet, fruit including apples, grapes and strawberries, and cotton .
Molecular Structure Analysis
Fluopyram has the chemical formula C₁₆H₁₁ClF₆N₂O . Its canonical SMILES representation is C1=CC=C (C (=C1)C (=O)NCCC2=C (C=C (C=N2)C (F) (F)F)Cl)C (F) (F)F . The International Chemical Identifier key (InChIKey) is KVDJTXBXMWJJEF-UHFFFAOYSA-N .Applications De Recherche Scientifique
Environmental Health Perspectives
Research on PFCs, a group of chemicals related to N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-3-(trifluoromethyl)aniline due to their trifluoromethyl groups, has focused on their widespread presence in the environment and potential health impacts. For instance, studies have explored the relationship between PFC exposure and cholesterol levels, body weight, and insulin resistance in the general population. Such studies aim to understand the environmental persistence of these compounds and their bioaccumulation in humans, as well as potential endocrine-disrupting effects (Nelson, Hatch, & Webster, 2009).
Exposure Assessments
Assessments of human exposure to non-persistent environmental chemicals, including various PFCs and other similar compounds, have been conducted to evaluate the extent and sources of human exposure. These studies often involve measuring levels of specific chemicals or their metabolites in human biological samples, such as urine or breast milk. The data collected can help in identifying significant exposure pathways and inform risk assessments and regulatory policies (Frederiksen et al., 2014).
Environmental Contaminants and Public Health
Research into the presence of persistent organic pollutants in human adipose tissue and their potential health effects is another area of interest. These studies explore the accumulation of such chemicals in humans and their implications for health, including endocrine disruption and reproductive effects. Understanding the levels of these contaminants in the population can guide public health interventions and efforts to reduce exposure (Lopez-Espinosa et al., 2009).
Safety and Hazards
Fluopyram has been flagged for several alerts based on its environmental fate, ecotoxicity, and effects on human health . It is persistent and has high leachability . It poses a high chronic ecotoxicity risk to birds . In terms of human health, it has a moderate chronic toxicity risk to mammals and is a neurotoxicant . It also has potential reproduction/development effects .
Propriétés
IUPAC Name |
N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF6N2/c16-12-7-10(15(20,21)22)8-24-13(12)4-5-23-11-3-1-2-9(6-11)14(17,18)19/h1-8,23H/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXDJUZRODRNEM-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC=CC2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)N/C=C/C2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF6N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[(+)-pinanediolato]diboron](/img/structure/B2657009.png)
![N1-(3-(1H-imidazol-1-yl)propyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2657012.png)
![2-(4-chlorophenoxy)-2-methyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}propanamide](/img/structure/B2657013.png)
![2-Chloro-1-[3-(3-fluorophenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2657014.png)


![Ethyl 4-[(4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2657024.png)

![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-phenoxybutanoic acid](/img/structure/B2657026.png)
![2,4-dichloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2657027.png)
![[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 2-{[(oxan-2-yl)methyl]sulfanyl}acetate](/img/structure/B2657028.png)

